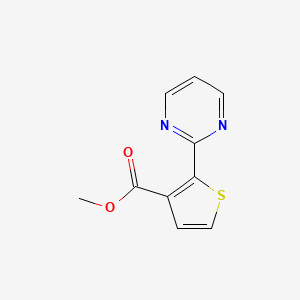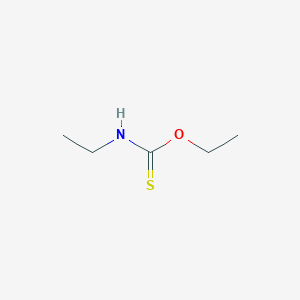
Ethylthiourethan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylthiourethan, also known as ethyl thiocarbamate, is an organic compound with the chemical formula C3H7NOS. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by an ethyl group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Ethylthiourethan can be synthesized through the reaction of ethylamine with carbon disulfide, followed by the addition of an alkylating agent. The general reaction is as follows:
CS2+C2H5NH2→C2H5NHCSS−+H+
C2H5NHCSS−+RX→C2H5NHCSSR
where RX is an alkylating agent.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process typically involves the use of catalysts to accelerate the reaction and reduce the formation of by-products.
化学反应分析
Types of Reactions
Ethylthiourethan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted thiourethans depending on the nucleophile used.
科学研究应用
Ethylthiourethan has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
作用机制
The mechanism of action of ethylthiourethan involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The pathways involved include:
Inhibition of enzyme activity: By binding to the active sites of enzymes, it can inhibit their catalytic activity.
Disruption of cellular processes: It can interfere with cellular signaling pathways, leading to altered cellular functions.
相似化合物的比较
Ethylthiourethan is similar to other thiourea derivatives, such as mthis compound and phenylthiourethan. it is unique due to its specific ethyl group, which imparts distinct chemical and physical properties.
List of Similar Compounds
Mthis compound: Contains a methyl group instead of an ethyl group.
Phenylthiourethan: Contains a phenyl group instead of an ethyl group.
Thiourea: The parent compound without any alkyl or aryl substitution.
This compound stands out due to its specific applications and reactivity, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
998-98-1 |
|---|---|
分子式 |
C5H11NOS |
分子量 |
133.21 g/mol |
IUPAC 名称 |
O-ethyl N-ethylcarbamothioate |
InChI |
InChI=1S/C5H11NOS/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H,6,8) |
InChI 键 |
CMGLSTYFWSQNEC-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=S)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


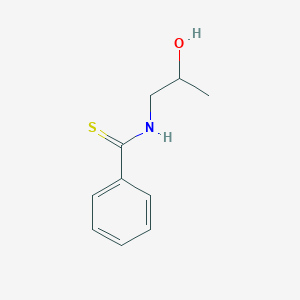
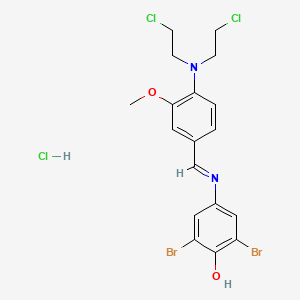
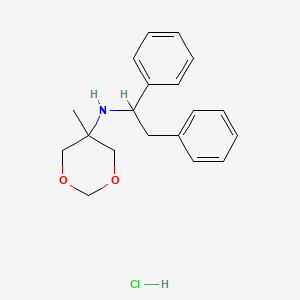
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
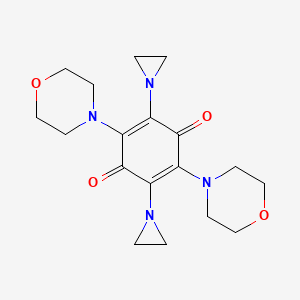
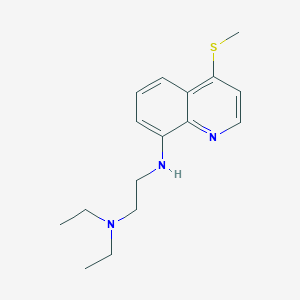
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
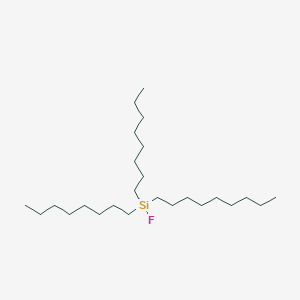
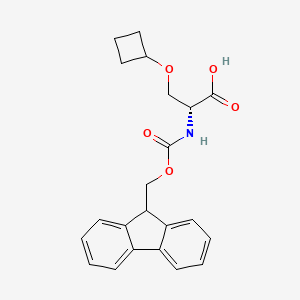
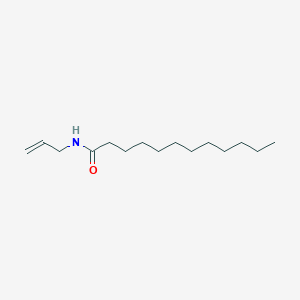
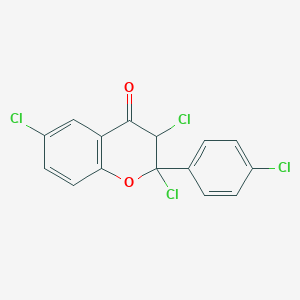
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
